4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 647824-43-9
VCID: VC7919890
InChI: InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H
SMILES: C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl
Molecular Formula: C10H4Cl4N2
Molecular Weight: 294 g/mol

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine

CAS No.: 647824-43-9

Cat. No.: VC7919890

Molecular Formula: C10H4Cl4N2

Molecular Weight: 294 g/mol

* For research use only. Not for human or veterinary use.

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine - 647824-43-9

Specification

CAS No. 647824-43-9
Molecular Formula C10H4Cl4N2
Molecular Weight 294 g/mol
IUPAC Name 4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine
Standard InChI InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H
Standard InChI Key VWMNHQJPJWDGTH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine is C₁₀H₅Cl₄N₂, with a molecular weight of 307.96 g/mol (calculated from isotopic composition) . The core pyrimidine ring is substituted with chlorine atoms at positions 4, 5, and 6, while the 2-chlorophenyl group introduces steric bulk and additional electronic effects. The compound’s planar structure facilitates π-π stacking interactions, a feature critical in materials science and drug design .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₄N₂
Molecular Weight (g/mol)307.96
IUPAC Name4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidineDerived
SMILESClC1=CC=CC=C1C2=NC(=C(C(=N2)Cl)Cl)ClDerived

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational models predict its logP (octanol-water partition coefficient) to be approximately 4.46, indicating high lipophilicity . The polar surface area (PSA) is estimated at 46.01 Ų, suggesting moderate solubility in polar solvents . The presence of multiple chlorine atoms enhances stability against oxidation but may limit aqueous solubility.

Synthetic Methodologies

Bromination-Chlorination Cascade

A patent-published route for synthesizing 4,5,6-trichloropyrimidine derivatives involves bromination followed by chlorination . For the target compound, this pathway could be adapted as follows:

  • Bromination: 4,6-Dihydroxypyrimidine is brominated at position 5 to yield 4,6-dihydroxy-5-bromopyrimidine.

  • Chlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. Reaction conditions (80–100°C, 4–18 hours) facilitate the substitution of hydroxyl groups with chlorine .

  • Aryl Coupling: A Suzuki-Miyaura cross-coupling reaction could introduce the 2-chlorophenyl group using a palladium catalyst and aryl boronic acid.

Table 2: Optimized Reaction Conditions from Analogous Syntheses

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature80–100°C77.6–81.097.10–99.10
Catalyst Loading20.8–29.8 g
Reaction Time5–18 hours
SolventToluene/Dichloroethane

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 4, 5, and 6 requires careful control of stoichiometry and reaction kinetics.

  • Purification: The product’s high lipophilicity necessitates recrystallization from petroleum ether/ethyl acetate mixtures .

Physicochemical Properties and Stability

Thermal Behavior

Analogous trichloropyrimidines exhibit melting points between 150–200°C and boiling points exceeding 300°C . The 2-chlorophenyl substituent likely increases thermal stability due to enhanced aromatic stacking.

Solubility Profile

  • Organic Solvents: Highly soluble in dichloromethane, toluene, and acetonitrile .

  • Aqueous Media: Limited solubility (<0.1 mg/mL at 25°C), necessitating formulation with surfactants for biological applications .

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